3-[amino(4-fluorophenyl)methyl]oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the amino group and the fluorophenyl group makes this compound particularly interesting for various chemical and biological applications. The oxetane ring is known for its stability and unique reactivity, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and fluorophenyl groups. One common method is the cyclization of appropriate precursors under basic conditions. For example, the oxetane ring can be formed through intramolecular cyclization of a hydroxy-substituted precursor using a strong base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids like peroxytrifluoroacetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
The major products formed from these reactions include nitro derivatives, open-chain alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-nitrooxetane
- 3,3-dinitrooxetane
- 3-aminooxetane
Uniqueness
3-[amino(4-fluorophenyl)methyl]oxetan-3-ol is unique due to the presence of both the amino and fluorophenyl groups, which confer distinct chemical and biological properties. Compared to other oxetane derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol involves the reaction of 4-fluorobenzaldehyde with ethylene oxide to form 3-(4-fluorobenzyl)oxetan-3-ol, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethylene oxide", "ammonia" ], "Reaction": [ "Step 1: 4-fluorobenzaldehyde is reacted with ethylene oxide in the presence of a base catalyst to form 3-(4-fluorobenzyl)oxetan-3-ol.", "Step 2: 3-(4-fluorobenzyl)oxetan-3-ol is then reacted with ammonia in the presence of a reducing agent to form 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol." ] } | |
CAS-Nummer |
1936662-33-7 |
Molekularformel |
C10H12FNO2 |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-[amino-(4-fluorophenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)10(13)5-14-6-10/h1-4,9,13H,5-6,12H2 |
InChI-Schlüssel |
MKKOCEDNJVAEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C(C2=CC=C(C=C2)F)N)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.